2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity due to its electron-withdrawing properties. This compound may modulate signaling pathways by inhibiting or activating key proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- 1-(5-Fluoropyridin-2-yl)piperidin-4-one
Uniqueness
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of fluoropyridine, piperidine, and naphthyridine moieties. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17FN4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C18H17FN4/c19-15-4-2-10-21-18(15)23-11-7-13(8-12-23)16-6-5-14-3-1-9-20-17(14)22-16/h1-6,9-10,13H,7-8,11-12H2 |
InChI Key |
KELKKOOCCNKQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=C(C=CC=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.